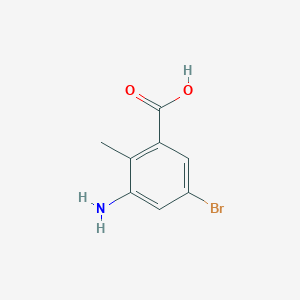

3-Amino-5-bromo-2-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-5-bromo-2-methylbenzoic acid is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is typically available in powder form .

Molecular Structure Analysis

The InChI code for 3-Amino-5-bromo-2-methylbenzoic acid is 1S/C8H8BrNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Synthesis of Chlorantraniliprole

The compound 3-Amino-5-bromo-2-methylbenzoic acid plays a role in the synthesis of Chlorantraniliprole, an important agricultural chemical. It is used as an intermediate in the synthesis process involving several steps including esterification, reduction, chlorination, and aminolysis. This highlights its significance in the production of compounds with practical applications in agriculture (Zheng Jian-hong, 2012).

Synthesis of Anti-cancer Drugs

3-Amino-5-bromo-2-methylbenzoic acid is a key intermediate in synthesizing anti-cancer drugs, specifically those inhibiting thymidylate synthase. Its role is fundamental in the creation of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, indicating its importance in medicinal chemistry (Cao Sheng-li, 2004).

Characterization and Spectroscopy

The compound has been characterized using various spectroscopic methods. Studies have shown that its molecular structure, vibrational wave numbers, and other properties such as HOMO and LUMO energies can be accurately determined, providing valuable information for research in material science and other fields (N. Balamurugan et al., 2015).

Bioactive Compound Synthesis

Anti-tumor Activity

This chemical is used in synthesizing a novel series of 3-amidebenzamide derivatives. These derivatives have been studied for their anti-tumor activity in vitro, showcasing its potential in developing new therapeutic agents (B. Li, 2014).

Biological Activity Studies

In another study, it was utilized in the synthesis and biological activity studies of cadmium (II) complex derived from an azo ligand. This complex exhibited significant biological activities, further emphasizing the compound's role in creating bioactive materials (Sudad A. Jaber et al., 2021).

Safety and Hazards

Mechanism of Action

Mode of Action

Based on its structure, it can be inferred that it might undergo nucleophilic substitution reactions . The amino group (-NH2) is a strong nucleophile and can attack electrophilic carbon atoms, while the bromine atom (-Br) is a good leaving group. This could lead to various interactions with its targets.

Biochemical Pathways

Compounds with similar structures have been known to participate in various biochemical reactions, including those involving peptide synthesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-5-bromo-2-methylbenzoic acid . Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity.

properties

IUPAC Name |

3-amino-5-bromo-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRWNGNIDJCWRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-bromo-2-methylbenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2384500.png)

![Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2384501.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide](/img/structure/B2384502.png)

![2-[2-Chloro-5-(trifluoromethyl)phenyl]imino-8-methoxychromene-3-carboxamide](/img/structure/B2384503.png)

![1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2384504.png)

![N-(2,4-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2384506.png)

![4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name)](/img/structure/B2384507.png)

![2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2384515.png)

![2-benzamido-N-(2-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2384518.png)